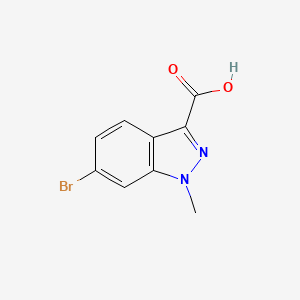

6-Bromo-1-methyl-1H-indazole-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromo-1-methylindazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2/c1-12-7-4-5(10)2-3-6(7)8(11-12)9(13)14/h2-4H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPJAPPYKVWTEQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)Br)C(=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50735092 | |

| Record name | 6-Bromo-1-methyl-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50735092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1021859-29-9 | |

| Record name | 6-Bromo-1-methyl-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50735092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-1-methylindazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Profile of 6-Bromo-1-methyl-1H-indazole-3-carboxylic acid: A Technical Guide

Introduction

6-Bromo-1-methyl-1H-indazole-3-carboxylic acid, a halogenated heterocyclic compound, represents a key structural motif in medicinal chemistry and drug discovery. Its rigid bicyclic core, substituted with both electron-withdrawing (bromo, carboxylic acid) and electron-donating (N-methyl) groups, offers a versatile scaffold for the development of novel therapeutic agents. Accurate structural elucidation and purity assessment are paramount in the synthesis and application of such compounds, necessitating a thorough understanding of their spectroscopic properties. This in-depth technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretation of these spectra is grounded in fundamental principles and supported by comparative data from closely related analogues and established literature, ensuring a robust and reliable characterization.

Molecular Structure and Spectroscopic Correlation

The unique arrangement of atoms and functional groups in this compound gives rise to a distinct spectroscopic fingerprint. Understanding the interplay between the molecular structure and the expected spectral features is crucial for accurate data interpretation.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the individual atoms.

Experimental Protocol: NMR Spectroscopy

A robust protocol for acquiring high-quality NMR spectra of the title compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound well and the acidic proton is often observed as a broad singlet.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.

-

2D NMR (Optional but Recommended): For unambiguous assignment, two-dimensional NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the N-methyl group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.5 | broad singlet | 1H | COOH | The acidic proton of the carboxylic acid will appear as a broad singlet at a very downfield chemical shift, which is characteristic for this functional group. |

| ~8.1 | doublet | 1H | H-4 | This proton is adjacent to the electron-withdrawing carboxylic acid group and the fused ring system, leading to a downfield shift. It will likely appear as a doublet due to coupling with H-5. |

| ~7.9 | doublet | 1H | H-7 | The proton at position 7 is expected to be a doublet due to coupling with H-5. Its chemical shift is influenced by the adjacent nitrogen and the bromine atom further down the ring. |

| ~7.5 | doublet of doublets | 1H | H-5 | This proton will be split by both H-4 and H-7, resulting in a doublet of doublets. |

| ~4.1 | singlet | 3H | N-CH₃ | The methyl group attached to the nitrogen atom will appear as a singlet in the downfield region for a methyl group due to the influence of the aromatic ring system. |

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | C=O | The carbonyl carbon of the carboxylic acid is characteristically found in the highly deshielded region of the spectrum. |

| ~141 | C-7a | This is a quaternary carbon at the fusion of the two rings, and its chemical shift is influenced by the adjacent nitrogen atom. |

| ~140 | C-3 | The carbon atom bearing the carboxylic acid group will be significantly downfield. |

| ~133 | C-3a | Another quaternary carbon at a ring junction. |

| ~128 | C-5 | Aromatic CH carbon. |

| ~124 | C-4 | Aromatic CH carbon, influenced by the adjacent carboxylic acid group. |

| ~118 | C-6 | The carbon atom directly attached to the bromine will be shifted to this region due to the heavy atom effect. |

| ~112 | C-7 | Aromatic CH carbon. |

| ~36 | N-CH₃ | The N-methyl carbon appears in the aliphatic region but is deshielded by the nitrogen and the aromatic system. |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is the most convenient and requires minimal sample preparation. Alternatively, a KBr (potassium bromide) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a thin, transparent disk.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3300-2500 | Broad | O-H stretch | The carboxylic acid O-H bond exhibits a very broad absorption due to hydrogen bonding. |

| ~3050 | Medium | Aromatic C-H stretch | Characteristic stretching vibrations of C-H bonds on the aromatic ring. |

| ~2950 | Weak | Aliphatic C-H stretch | Stretching vibration of the C-H bonds in the N-methyl group. |

| ~1700 | Strong | C=O stretch | The carbonyl group of the carboxylic acid will show a strong, sharp absorption band. |

| 1600-1450 | Medium | C=C and C=N stretches | Aromatic ring and indazole ring stretching vibrations. |

| ~1300 | Medium | C-N stretch | Stretching vibration of the bond between the aromatic ring and the nitrogen atom. |

| ~1200 | Strong | C-O stretch | Stretching vibration of the C-O single bond in the carboxylic acid group. |

| Below 800 | Medium-Strong | C-Br stretch, C-H out-of-plane bending | The C-Br stretch and out-of-plane bending of the aromatic C-H bonds are expected in the fingerprint region. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.

Experimental Protocol: Mass Spectrometry

-

Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which will likely produce a strong signal for the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. Electron ionization (EI) would lead to more extensive fragmentation, which can also be useful for structural elucidation.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition.

-

Tandem MS (MS/MS): To gain further structural information, the molecular ion can be isolated and fragmented in the mass spectrometer (collision-induced dissociation, CID), and the masses of the resulting fragment ions are measured.

Predicted Mass Spectrum and Fragmentation

The nominal molecular weight of this compound (C₉H₇BrN₂O₂) is 254/256 g/mol , with the two major peaks in a roughly 1:1 ratio due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

Key Predicted Fragments (EI-MS):

-

m/z 254/256 (M⁺˙): The molecular ion peak.

-

m/z 209/211: Loss of a carboxyl group (-COOH, 45 Da). This is a common fragmentation pathway for carboxylic acids.

-

m/z 130: Loss of Br and COOH.

-

m/z 103: Further fragmentation of the indazole ring.

Caption: Plausible fragmentation pathway for this compound in EI-MS.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the identification and characterization of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the detailed interpretation, offer researchers, scientists, and drug development professionals the necessary tools to confidently verify the structure and purity of this important chemical entity. The synergistic use of these analytical techniques ensures the high level of scientific integrity required in modern chemical research and development.

The Biological Versatility of 6-Bromo-1-methyl-1H-indazole-3-carboxylic Acid Derivatives: A Guide for Drug Discovery Professionals

An In-Depth Technical Guide

Executive Summary

The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] This guide focuses on a specific, highly versatile subclass: derivatives of 6-Bromo-1-methyl-1H-indazole-3-carboxylic acid. We explore the strategic rationale behind its design, detailing the synthetic pathways for its derivatization, and delve into the significant biological activities exhibited by its analogues, including anticancer, anti-inflammatory, and ion channel modulating properties. This document serves as a technical resource for researchers, providing not only a synthesis of the current state of knowledge but also actionable experimental protocols and structure-activity relationship (SAR) insights to guide future drug development efforts.

Introduction: The Indazole Scaffold in Medicinal Chemistry

Nitrogen-containing heterocycles are fundamental building blocks in pharmaceutical science, and among them, the indazole ring system is particularly prominent.[1][3] Comprising a fused benzene and pyrazole ring, this aromatic structure is a bioisostere of indole and exhibits a wide spectrum of pharmacological activities, including anti-inflammatory, antitumor, antibacterial, and anti-HIV effects.[1][3][4] Marketed drugs such as the antiemetic Granisetron, the kinase inhibitor Pazopanib, and the non-steroidal anti-inflammatory Bendazac all feature the indazole core, underscoring its therapeutic relevance.[1][2][3]

The subject of this guide, This compound , is a strategically designed scaffold for chemical library development. Its key features are:

-

The 1H-Indazole Core: The thermodynamically stable tautomer that forms the foundation for a wide range of biological activities.[1][4]

-

A Bromine Atom at the 6-Position: This halogen serves multiple purposes. It enhances lipophilicity, can form crucial halogen bonds with biological targets, and acts as a versatile synthetic handle for further modifications via cross-coupling reactions.

-

An N-Methyl Group at the 1-Position: N-alkylation is a common medicinal chemistry strategy to block metabolic N-dealkylation, improve cell permeability, and fine-tune binding interactions by eliminating a hydrogen bond donor.

-

A Carboxylic Acid at the 3-Position: This functional group is an essential anchor for derivatization, most commonly through amide bond formation, allowing for the systematic exploration of chemical space and the optimization of pharmacological properties.[5][6]

This combination of features makes the parent molecule an ideal starting point for generating novel drug candidates across various therapeutic areas.

Synthetic Strategies for Derivatization

The primary route to exploring the biological potential of the this compound core is through the synthesis of a diverse library of amide derivatives. This process involves the activation of the carboxylic acid followed by coupling with a wide array of primary or secondary amines.

General Experimental Protocol: Amide Coupling

The following protocol describes a robust and widely used method for synthesizing 1H-indazole-3-carboxamides, adapted from established literature procedures.[7][8] This method utilizes common peptide coupling reagents to ensure high yields and purity.

Rationale: The choice of a coupling agent like EDC in combination with an activator like HOBt is critical. EDC (a water-soluble carbodiimide) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt traps this unstable intermediate to form an activated ester, which is less prone to side reactions (like N-acylurea formation) and reacts efficiently with the incoming amine. The tertiary amine base (TEA) acts as a proton scavenger, neutralizing the HCl salt of EDC and the acid formed during the reaction, thereby driving the equilibrium towards product formation.[8]

Step-by-Step Methodology:

-

Activation of the Carboxylic Acid:

-

In a round-bottom flask maintained under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF).

-

To this solution, add 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 equivalents).

-

Add triethylamine (TEA) (3.0 equivalents) to the reaction mixture.

-

Stir the mixture at room temperature (20-25°C) for 15-20 minutes. Successful activation is the critical self-validating step before proceeding.

-

-

Amine Addition:

-

Add the desired substituted primary or secondary amine (1.0-1.1 equivalents) to the activated mixture.

-

Continue stirring at room temperature for 4-8 hours.

-

-

Work-up and Purification:

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers sequentially with a 10% sodium bicarbonate solution and brine.[7]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired amide derivative.

-

Workflow for Synthesis and Derivatization

The following diagram illustrates the logical flow from the core acid to a library of diverse amide derivatives.

Key Biological Activities of Derivatives

While data on the parent acid is limited, extensive research on its close analogues, particularly amide derivatives, reveals significant therapeutic potential. The functionalization at the 3-position is paramount for eliciting these biological responses.

Anticancer and Antiangiogenic Activity

A compelling body of evidence supports the role of 6-bromo-1H-indazole derivatives as potent anticancer agents.[2][9] Studies on a series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid amides (structurally very similar to derivatives of our core) demonstrated significant cytotoxic effects against various human cancer cell lines.[2][9]

Mechanism of Action: The anticancer effects are often linked to the inhibition of key signaling pathways involved in tumor growth and vascularization. For instance, certain indazole derivatives are known inhibitors of Fibroblast Growth Factor Receptors (FGFRs) and Pim kinases, both of which are critical in cancer cell proliferation and survival.[1] Furthermore, specific derivatives have been shown to potently inhibit the production of proangiogenic cytokines such as TNF-α and VEGF, thereby restricting tumor blood supply.[9]

Quantitative Data Summary: The following table summarizes the cytotoxic activity of representative 6-bromo-indazole amide derivatives against human cancer cell lines.

| Compound ID | Cancer Cell Line | IC₅₀ (µM)[9] |

| 11c | HEP3BPN 11 (Liver) | > Methotrexate |

| 11d | HEP3BPN 11 (Liver) | > Methotrexate |

| 11n | - | Significant OH radical scavenging |

| 11a | - | Significant SOR scavenging |

Data synthesized from studies on structurally related 6-bromo-1-cyclopentyl-1H-indazole-4-carboxamides.[9]

CRAC Channel Blockade and Anti-inflammatory Effects

A novel and highly significant activity identified for indazole-3-carboxamides is the potent and selective blockade of Calcium-Release Activated Calcium (CRAC) channels.[5] These channels are crucial for calcium signaling in various cell types, particularly immune cells like mast cells.

Mechanism of Action: In mast cells, activation by an antigen triggers the depletion of intracellular calcium stores, which in turn opens CRAC channels on the cell surface. The resulting influx of extracellular Ca²⁺ is the critical signal for degranulation—the release of pro-inflammatory mediators like histamine—and the synthesis of cytokines. By blocking these channels, indazole-3-carboxamide derivatives can effectively halt this inflammatory cascade at its source.[5]

One study demonstrated that a representative indazole derivative, 12d , potently inhibits mast cell degranulation, the release of pro-inflammatory cytokines, and the Ca²⁺-dependent nuclear translocation of the transcription factor NFAT.[5] The structure-activity relationship revealed that an isomeric "reversed" amide linker (-CO-NH-Ar) was crucial for high potency, with the most active compounds exhibiting IC₅₀ values in the sub-micromolar range.[5]

Structure-Activity Relationship (SAR) Insights

Analysis of the available data provides key insights for guiding the design of more potent and selective derivatives:

-

The Amide Moiety is Critical: The nature of the substituent on the amide nitrogen profoundly influences biological activity. For CRAC channel blockers, aryl amines, particularly those with specific fluorine substitution patterns (e.g., 2,6-difluorophenyl), were found to be optimal.[5]

-

Linker Orientation Matters: For CRAC channel inhibition, the indazole-CO-NH-Ar orientation was significantly more potent than the indazole-NH-CO-Ar arrangement, highlighting the importance of the hydrogen bond donating capacity of the amide N-H and the spatial orientation of the aryl group.[5]

-

The 6-Bromo Group: This substituent is consistently present in highly active anticancer and antiangiogenic compounds, suggesting it plays a key role in target binding, potentially through hydrophobic or halogen-bonding interactions.[9] It also provides a site for further synthetic elaboration to probe deeper into target binding pockets.

Conclusion and Future Directions

Derivatives of this compound represent a rich and versatile chemical class with demonstrated potential in oncology and immunology. The core scaffold is synthetically tractable, and the 3-carboxamide position serves as an excellent handle for systematically tuning biological activity.

Future research should focus on several key areas:

-

Library Expansion: Synthesizing broader libraries of amides with diverse aliphatic, aromatic, and heterocyclic amines to further probe SAR.[3]

-

Mechanism of Action Studies: Elucidating the specific molecular targets (e.g., kinases, receptors) for the most potent anticancer compounds.

-

Pharmacokinetic Profiling: Evaluating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to assess their drug-likeness and potential for in vivo efficacy.

-

Exploration of Other Therapeutic Areas: Given the broad activity of indazoles, screening potent derivatives against other targets, such as those for neurodegenerative or infectious diseases, is a logical next step.[1][3]

By leveraging the foundational knowledge outlined in this guide, drug discovery professionals can effectively harness the therapeutic potential of this promising chemical scaffold.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bloomtechz.com [bloomtechz.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis and evaluation of a novel series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives as anticancer, antiangiogenic, and antioxidant agents | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to 6-Bromo-1-methyl-1H-indazole-3-carboxylic Acid (CAS No. 1021859-29-9) for Drug Discovery Professionals

This guide provides a comprehensive overview of 6-Bromo-1-methyl-1H-indazole-3-carboxylic acid, a key building block in modern medicinal chemistry. We will delve into its chemical properties, safety data, and, most importantly, its strategic application in the synthesis of targeted therapeutics, supported by experimental insights and protocols.

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole nucleus is a privileged scaffold in drug discovery, renowned for its ability to mimic the purine core and engage in critical hydrogen bonding interactions with various biological targets. This bicyclic heteroaromatic system is a cornerstone in the development of a wide array of therapeutic agents, demonstrating activities ranging from anti-inflammatory to potent anticancer effects. The specific compound, this compound, has emerged as a particularly valuable intermediate. The bromine atom at the 6-position serves as a versatile handle for cross-coupling reactions, enabling the introduction of diverse functionalities to explore structure-activity relationships (SAR). Simultaneously, the carboxylic acid at the 3-position provides a convenient point for amide bond formation, a common strategy to enhance pharmacokinetic and pharmacodynamic properties.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1021859-29-9 | [1][2] |

| Molecular Formula | C₉H₇BrN₂O₂ | [1][2] |

| Molecular Weight | 255.07 g/mol | [2] |

| Appearance | White to off-white solid | [2] |

| Purity | Typically ≥97% | [2] |

| Predicted Boiling Point | 436.5 ± 25.0 °C | [3] |

| Predicted Density | 1.79 ± 0.1 g/cm³ | [3] |

| XLogP3 | 2.1 | [3] |

Safety and Handling

As with any active chemical reagent, proper handling and storage are crucial to ensure the safety of laboratory personnel and maintain the integrity of the compound.

Hazard Identification:

-

Acute Effects: This compound is an irritant and may be harmful if ingested or inhaled. It can cause irritation to the mucous membranes and upper respiratory tract.[1]

-

Toxicological Data: To the best of current knowledge, the toxicological properties of this product have not been fully investigated.[1]

Recommended Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear protective safety goggles.[1]

-

Skin Protection: Wear chemical-resistant gloves, protective clothing, and chemical-resistant boots.[1]

-

Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust or vapor.[1]

Storage and Incompatibilities:

-

Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[1][2]

-

Incompatibilities: Avoid strong oxidizing agents, as well as strong acids and bases.[1]

First Aid Measures:

-

In case of eye contact: Immediately rinse with clean, running water for at least 15 minutes, keeping the eyes open. Seek medical attention.[1]

-

In case of skin contact: Wash the affected area with generous quantities of running water and non-abrasive soap. Seek medical attention.[1]

-

If inhaled: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]

Application in the Synthesis of Bioactive Molecules

The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex, biologically active molecules. Its strategic placement of functional groups allows for sequential and regioselective modifications, making it a valuable tool in the medicinal chemist's arsenal.

A Building Block for Kinase and GPX4 Inhibitors

Recent patent literature highlights the use of this compound in the synthesis of novel kinase inhibitors, such as those targeting VEGFR-2, a key mediator of angiogenesis in cancer.[1] Furthermore, it has been employed in the development of Glutathione Peroxidase 4 (GPX4) inhibitors, which are under investigation for their potential to induce ferroptosis, a form of programmed cell death, in cancer cells.[2]

The general synthetic strategy involves leveraging the carboxylic acid for amide coupling to introduce a desired pharmacophore, while the bromo-substituent can be utilized for further diversification through cross-coupling reactions.

Synthetic utility of the core scaffold.

Experimental Protocol: Amide Coupling

The following is a representative, step-by-step protocol for the amide coupling of this compound with a primary amine. This procedure is based on established methods for indazole carboxamide synthesis.[4][5]

Materials:

-

This compound

-

Desired primary amine (1.0 equivalent)

-

1-Hydroxybenzotriazole (HOBt) (1.2 equivalents)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 equivalents)

-

Triethylamine (TEA) (3.0 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous DMF.

-

To this solution, add HOBt (1.2 equivalents) and EDC·HCl (1.2 equivalents).

-

Add triethylamine (3.0 equivalents) to the reaction mixture.

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add the desired primary amine (1.0 equivalent) to the reaction mixture.

-

Continue to stir the reaction at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with a mild acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired amide.

Step-by-step amide coupling workflow.

Conclusion

This compound is a strategically important building block in medicinal chemistry. Its versatile functional groups provide a platform for the synthesis of a diverse range of bioactive molecules, particularly in the realm of oncology. A thorough understanding of its properties, handling requirements, and synthetic applications is essential for researchers and drug development professionals seeking to leverage the potential of the indazole scaffold in their therapeutic programs.

References

- 1. CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google Patents [patents.google.com]

- 2. WO2024073560A2 - Nouveaux inhibiteurs de gpx4 et leurs utilisations - Google Patents [patents.google.com]

- 3. echemi.com [echemi.com]

- 4. 6-Bromo-1H-indole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EP0358903A2 - Indazole-3-carboxylic acid derivatives - Google Patents [patents.google.com]

Potential therapeutic targets of 6-Bromo-1-methyl-1H-indazole-3-carboxylic acid

An In-Depth Technical Guide to Identifying the Therapeutic Targets of 6-Bromo-1-methyl-1H-indazole-3-carboxylic acid

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities.[1] this compound, a specific derivative of this class, presents a promising starting point for drug discovery. However, its precise molecular targets remain to be elucidated. This technical guide provides a comprehensive, scientifically-grounded strategy for the identification, validation, and functional characterization of the therapeutic targets of this compound. We present a phased experimental workflow, beginning with unbiased chemical proteomics for target discovery, followed by rigorous biophysical and cell-based assays for validation. Detailed, step-by-step protocols are provided for key methodologies, with an emphasis on the causal logic behind experimental choices to ensure robust and reproducible outcomes. This document is intended for researchers, scientists, and drug development professionals seeking to unravel the mechanism of action of novel small molecules.

Introduction: The Therapeutic Potential of the Indazole Scaffold

Indazole-containing compounds are a cornerstone of modern pharmacology, demonstrating a wide spectrum of therapeutic applications including anticancer, anti-inflammatory, and neuroprotective activities.[1][2] The planar, bicyclic aromatic system of the indazole ring, with its two nitrogen atoms, is adept at forming key hydrogen bond interactions within the active sites of proteins, making it a versatile pharmacophore.[3][4] Notably, several successful oncology drugs, such as Axitinib and Pazopanib, are kinase inhibitors built around an indazole core, highlighting the scaffold's utility in targeting this critical enzyme class.[3]

This compound incorporates specific chemical features—a bromine atom at position 6, a methyl group at position 1, and a carboxylic acid at position 3—that modulate its physicochemical properties and potential target interactions. While public data on this specific molecule is limited, its structural similarity to known bioactive agents strongly suggests it may interact with key regulators of cellular signaling. This guide outlines a systematic approach to definitively identify these molecular targets.

A Phased Strategy for Target Identification and Validation

A successful target identification campaign requires a multi-faceted approach that progresses from broad, unbiased screening to highly specific validation experiments.[5] This ensures that initial "hits" are rigorously vetted to eliminate false positives and to build a compelling case for a specific mechanism of action.[6][7] Our proposed strategy is divided into three distinct phases: Target Discovery, Biophysical Validation, and Cellular/Functional Characterization.

Figure 1: A comprehensive workflow for target identification and validation, progressing from discovery to functional characterization.

Phase 1: Unbiased Target Discovery via Chemical Proteomics

The initial step is to identify which proteins from a complex biological mixture physically interact with the compound. Affinity-based pull-down methods are a powerful tool for this purpose, using an immobilized version of the small molecule as "bait" to capture its binding partners.[8][9]

Protocol 3.1: Affinity Chromatography-Mass Spectrometry (AC-MS)

Causality: This protocol is designed to isolate proteins that bind directly to this compound. By covalently linking the compound to a solid support, we can physically separate its binding partners from the thousands of other proteins in a cell lysate. Including a competitive elution step with the free compound is a self-validating mechanism to distinguish specific binders from non-specific matrix interactors.

Methodology:

-

Ligand Immobilization:

-

Activate N-hydroxysuccinimide (NHS)-activated Sepharose beads according to the manufacturer's protocol.

-

Covalently couple this compound to the beads via its carboxylic acid group in a suitable buffer (e.g., coupling buffer pH 7.5). Allow the reaction to proceed for 2-4 hours at room temperature.

-

Quench any remaining active NHS esters with a blocking agent like Tris or ethanolamine.

-

Wash the beads extensively to remove all non-covalently bound compound, creating the affinity matrix. Prepare a control matrix using the blocking agent alone.

-

-

Cell Lysate Preparation:

-

Select a human cell line relevant to a hypothesized activity (e.g., a cancer cell line for oncology).

-

Harvest cells and lyse them in a non-denaturing lysis buffer (e.g., containing 50 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors) to preserve native protein conformations.

-

Clarify the lysate by high-speed centrifugation (e.g., 14,000 x g for 15 minutes at 4°C) to remove insoluble debris.

-

-

Affinity Pull-Down:

-

Incubate the clarified lysate with the affinity matrix and the control matrix for 2-3 hours at 4°C with gentle rotation.

-

Wash the beads 3-5 times with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Identification:

-

Elute specifically bound proteins by incubating the beads with an excess of free this compound (e.g., 100 µM) for 1 hour. This competitive elution is highly specific.

-

Collect the eluate, concentrate it, and separate the proteins via SDS-PAGE.

-

Visualize protein bands unique to the affinity matrix eluate (compared to the control) using a sensitive stain like silver stain or SYPRO Ruby.

-

Excise these unique bands and subject them to in-gel tryptic digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for protein identification.

-

Phase 2: Biophysical Validation of Direct Binding

Proteins identified via AC-MS are considered candidate targets. The next critical phase is to validate the direct binding interaction using label-free biophysical techniques and to quantify the binding parameters, which are essential for understanding the compound's potency.[10]

Protocol 4.1: Surface Plasmon Resonance (SPR) for Kinetic Analysis

Causality: SPR provides real-time, quantitative data on the kinetics (on-rate and off-rate) and affinity of the interaction. This confirms the binding is not an artifact of the discovery system and provides a dissociation constant (KD), a key metric for ranking drug candidates.

Methodology:

-

Protein Immobilization: Covalently immobilize the purified recombinant candidate protein onto a sensor chip (e.g., a CM5 chip via amine coupling).

-

Binding Measurement: Flow a series of concentrations of this compound across the chip surface.

-

Data Analysis: Monitor the change in response units to generate sensorgrams. Fit this data to a kinetic binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

| Parameter | Description | Significance in Drug Discovery |

| ka (M⁻¹s⁻¹) | Association Rate Constant | Measures how quickly the compound binds to its target. |

| kd (s⁻¹) | Dissociation Rate Constant | Measures the stability of the compound-target complex. A slow kd often leads to prolonged target engagement. |

| KD (M) | Dissociation Constant (kd/ka) | A measure of binding affinity. Lower KD values (e.g., nanomolar range) indicate higher affinity and potency. |

Table 1: Key Biophysical Parameters Determined by SPR.

Protocol 4.2: Isothermal Titration Calorimetry (ITC)

Causality: ITC is the gold standard for measuring the thermodynamics of binding.[10] It directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile (ΔH, ΔS) and an independent confirmation of the binding affinity (KD) and stoichiometry (n).

Methodology:

-

Sample Preparation: Place the purified target protein in the ITC sample cell and the compound in the titration syringe, both in identical, degassed buffer.

-

Titration: Perform a series of small, precise injections of the compound into the protein solution.

-

Data Analysis: Measure the heat change after each injection. Integrate the resulting peaks and fit the data to a binding isotherm to calculate KD, n, ΔH, and ΔS.

Phase 3: Cellular and Functional Target Validation

Confirming a biophysical interaction is necessary but not sufficient. The final phase is to demonstrate that the compound engages its target in a cellular environment and modulates its function, leading to a measurable physiological outcome.[11][12]

Figure 2: Conceptual diagram illustrating the inhibition of a kinase signaling pathway by the compound, preventing substrate phosphorylation.

Protocol 5.1: Cellular Thermal Shift Assay (CETSA)

Causality: CETSA assesses target engagement within intact cells. The principle is that a protein becomes more thermally stable when bound to a ligand. By heating cell lysates treated with the compound and measuring the amount of soluble protein remaining, we can confirm the compound is binding to its intended target in its native environment.

Methodology:

-

Treat intact cells with the compound or a vehicle control.

-

Heat aliquots of the cells across a range of temperatures.

-

Lyse the cells and separate soluble proteins from aggregated proteins by centrifugation.

-

Analyze the amount of soluble target protein remaining at each temperature using Western Blot. A shift to a higher melting temperature in the compound-treated samples indicates target engagement.

Protocol 5.2: Downstream Pathway Analysis

Causality: If the target is an enzyme like a kinase, its inhibition should lead to a measurable change in the activity of its downstream pathway.

Methodology:

-

Western Blot: Treat cells with increasing concentrations of the compound. Lyse the cells and perform a Western Blot using an antibody specific for the phosphorylated form of a known substrate of the target kinase. A dose-dependent decrease in phosphorylation confirms functional inhibition of the target.

Conclusion and Future Outlook

The systematic framework presented in this guide provides a robust pathway for the deconvolution of the therapeutic targets of this compound. By progressing from unbiased discovery to rigorous biophysical and cellular validation, researchers can build a high-confidence profile of the compound's mechanism of action. Successful identification and validation of a druggable target will pave the way for subsequent lead optimization, in vivo efficacy studies in relevant disease models, and ultimately, the potential development of a novel therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 5. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 7. ucl.ac.uk [ucl.ac.uk]

- 8. [PDF] Target identification of small molecules: an overview of the current applications in drug discovery | Semantic Scholar [semanticscholar.org]

- 9. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. tandfonline.com [tandfonline.com]

- 12. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to Elucidating the Mechanism of Action for Novel 6-Bromo-1-methyl-1H-indazole-3-carboxylic acid-based Compounds

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved therapeutics, particularly in oncology.[1][2] Compounds such as Axitinib and Pazopanib have validated the therapeutic potential of this heterocyclic motif, primarily through the inhibition of protein kinases that drive cancer progression.[1][3] This guide presents a comprehensive, field-proven framework for the systematic investigation of the mechanism of action (MoA) for novel compounds based on the 6-Bromo-1-methyl-1H-indazole-3-carboxylic acid core. We will move beyond a simple listing of protocols to provide a strategic and logical workflow, explaining the causality behind each experimental choice. This document is designed to empower researchers to generate a robust and self-validating data package, suitable for advancing a lead compound through the drug discovery pipeline.

| Foundational Strategy: From Phenotypic Observation to Molecular Target

The journey to elucidating a compound's MoA begins with a broad, phenotypic assessment and progressively narrows to identify a specific molecular target and its downstream consequences. Given the established precedent for indazole derivatives as kinase inhibitors, our strategic approach is built on this high-probability hypothesis, while remaining open to other possibilities.[1][3]

The overall workflow is designed as a tiered screening and validation cascade:

Caption: High-level workflow for MoA elucidation.

| Tier 1: Initial Phenotypic & Cytotoxicity Screening

The first critical step is to determine if and how the compound affects cancer cell viability. This provides the foundational evidence that the compound has a biological effect and establishes the concentration range for subsequent, more detailed mechanistic studies.

| Causality of Experimental Choice: Why Start with Cell Viability?

Before investing in complex and resource-intensive target identification assays, it is essential to confirm that the compound has a functional consequence, such as inhibiting cell proliferation or inducing cell death. Assays like the MTT or XTT provide a quantitative measure of metabolic activity, which is a reliable proxy for cell viability.[4][5][6][7] This initial screen allows for the determination of the half-maximal inhibitory concentration (IC50), a critical parameter for dose selection in all future experiments.

| Core Protocol: XTT Cell Viability Assay

The XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay is chosen for its sensitivity and the production of a water-soluble formazan product, which simplifies the workflow compared to the MTT assay.[6][7]

Principle: Metabolically active cells reduce the XTT tetrazolium salt to a colored formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[4][6]

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., a panel representing different cancer types such as lung, breast, and leukemia) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of the this compound-based compound. Treat the cells with a range of concentrations (e.g., from 0.01 µM to 100 µM) for a specified period (e.g., 48 or 72 hours). Include a vehicle-only control (e.g., 0.1% DMSO).

-

XTT Reagent Preparation: Shortly before the end of the incubation period, prepare the XTT labeling mixture according to the manufacturer's instructions. This typically involves mixing the XTT reagent with an electron-coupling reagent.[4]

-

Incubation: Add the XTT labeling mixture to each well and incubate the plate for 2-4 hours at 37°C in a CO2 incubator.

-

Data Acquisition: Measure the absorbance of the wells at 450-490 nm using a microplate reader.[8]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.

| Parameter | Description |

| Assay | XTT Cell Viability Assay |

| Output | IC50 (Half-maximal Inhibitory Concentration) |

| Controls | Vehicle (e.g., DMSO), Untreated Cells, Positive Control (e.g., Staurosporine) |

| Cell Lines | Panel of relevant cancer cell lines (e.g., A549, MCF-7, K562)[2] |

| Tier 2: Target Class Identification - The Kinome Scan

With anti-proliferative activity confirmed, the next logical step, based on the indazole scaffold's known pharmacology, is to investigate its effect on the human kinome.[1][3] Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of cancer.[9][10]

| Causality of Experimental Choice: Why a Broad Kinase Screen?

A broad, unbiased screen against a large panel of kinases provides a comprehensive overview of the compound's selectivity and identifies high-affinity targets.[9][11] This approach is more efficient than testing individual kinases based on hypotheses alone. It helps to identify both the intended targets and potential off-target liabilities early in the discovery process.[12] Commercial services offer profiling against hundreds of kinases, providing a rapid and robust dataset.[13]

Caption: Workflow for kinome profiling.

| Core Protocol: In Vitro Kinase Profiling Service

Leveraging a specialized contract research organization (CRO) for kinome profiling is standard industry practice. The general workflow is as follows:

Step-by-Step Methodology:

-

Compound Submission: Provide the test compound at a specified concentration (typically 1 µM for an initial screen) to the CRO.

-

Assay Performance: The CRO performs biochemical kinase activity assays. These are often luminescence- or fluorescence-based assays that measure the consumption of ATP or the phosphorylation of a substrate.[10][14]

-

Data Analysis: The CRO provides a detailed report, typically including the percent inhibition for each kinase in the panel at the tested concentration.

-

Hit Identification: Analyze the data to identify "hits" – kinases that are significantly inhibited by the compound (e.g., >50% or >90% inhibition).

-

Selectivity Assessment: Evaluate the selectivity of the compound by comparing the inhibition of the primary hits to the inhibition of other kinases in the panel. A selectivity score can be calculated to quantify this.[13]

| Parameter | Description |

| Assay | In Vitro Kinome-wide Activity Screen |

| Output | Percent inhibition against a large panel of kinases. |

| Follow-up | IC50 determination for primary "hit" kinases. |

| Providers | Reaction Biology, Carna Biosciences, Eurofins, etc.[13][15] |

| Tier 3: Validating Direct Target Engagement in a Cellular Context

A compound that inhibits a purified enzyme in a test tube may not necessarily engage that same target within the complex environment of a living cell.[16] Therefore, it is critical to validate target engagement in a cellular context.

| Causality of Experimental Choice: Why CETSA?

The Cellular Thermal Shift Assay (CETSA) is a powerful method for confirming drug-target interaction in intact cells or cell lysates.[17][18][19] It does not require any modification of the compound or the target protein, providing a physiologically relevant assessment of binding.[17][20] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound by a ligand.[20][21][22]

| Core Protocol: Cellular Thermal Shift Assay (CETSA)

Step-by-Step Methodology:

-

Cell Treatment: Treat intact cells with the test compound at various concentrations (and a vehicle control) for a defined period.

-

Heating: Heat the cell suspensions to a range of temperatures to create a "melt curve," or to a single, optimized temperature for an isothermal dose-response fingerprint (ITDRF).[18][19]

-

Cell Lysis: Lyse the cells to release the proteins.

-

Separation of Aggregates: Centrifuge the lysates at high speed to pellet the denatured, aggregated proteins. The supernatant contains the soluble, non-denatured protein fraction.[19][21]

-

Protein Detection: Analyze the amount of the target protein (identified from the kinome screen) remaining in the soluble fraction using Western blotting or other sensitive protein detection methods like Simple Western (Wes).[23][24]

-

Data Analysis:

-

Melt Curve: Plot the amount of soluble target protein against temperature. A shift in the curve to a higher temperature in the presence of the compound indicates target stabilization and thus, engagement.[22]

-

ITDRF: Plot the amount of soluble protein at a fixed temperature against the compound concentration to determine a cellular EC50 for target binding.[22]

-

Caption: Experimental workflow for CETSA.

| Tier 4: Cellular Pathway & Functional Analysis

Confirming direct target binding is a critical milestone. The next step is to demonstrate that this binding event leads to the inhibition of the kinase's downstream signaling pathway, ultimately connecting the molecular interaction to the observed anti-proliferative phenotype.

| Causality of Experimental Choice: Why Western Blotting for Pathway Analysis?

Western blotting is a robust and widely used technique to measure changes in the expression and phosphorylation status of specific proteins within a signaling cascade.[24][25][26] By using phospho-specific antibodies, one can directly assess the activity of a kinase by measuring the phosphorylation of its known substrates. This provides direct evidence that the compound is not only binding to its target but also functionally inhibiting it.

| Core Protocol: Western Blot Analysis of Downstream Signaling

Step-by-Step Methodology:

-

Cell Culture and Treatment: Seed cells and grow to 70-80% confluency. Serum-starve the cells to reduce basal signaling, then treat with the test compound at concentrations around its IC50 and 10x IC50 for various time points. Include a vehicle control.

-

Cell Lysis: Lyse the cells using an appropriate buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[25]

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

SDS-PAGE and Transfer: Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.[27]

-

Immunoblotting:

-

Blocking: Block the membrane to prevent non-specific antibody binding.[28]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target kinase, the phosphorylated form of its key downstream substrate (e.g., p-AKT, p-ERK), and the total form of that substrate. A loading control (e.g., GAPDH, β-actin) is also essential.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[25]

-

Data Analysis: Quantify the band intensities. Normalize the phospho-protein signal to the total protein signal to determine the specific effect on phosphorylation.

| Target Pathway Example (If target is a MAPK Kinase) | Antibodies to Use | Expected Result with Inhibitor |

| MAPK/ERK Pathway | p-ERK1/2, Total ERK1/2, p-MEK1/2, Total MEK1/2, GAPDH | Decrease in p-ERK1/2 and p-MEK1/2 levels |

| PI3K/Akt Pathway | p-Akt (Ser473), Total Akt, p-S6 Ribosomal Protein, GAPDH | Decrease in p-Akt and p-S6 levels |

| Tier 5: Advanced MoA & Therapeutic Strategy

To build a compelling case for a drug candidate, it is often necessary to explore its activity beyond single-agent effects. Investigating potential synergies with existing standards of care can significantly enhance the therapeutic profile of a new compound.

| Causality of Experimental Choice: Why Synergy Studies?

Drug combinations are a cornerstone of cancer therapy, often leading to improved efficacy and overcoming resistance.[29][30] Demonstrating that a novel indazole compound acts synergistically with a known anti-cancer agent can provide a clear clinical development path and a strong rationale for its use in combination therapy.[31][32]

| Core Protocol: Combination Index (CI) for Synergy Assessment

The Chou-Talalay method for calculating the Combination Index (CI) is a widely accepted quantitative method to determine if the effect of a drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).[33]

Step-by-Step Methodology:

-

Experimental Design: Determine the IC50 values of the indazole compound and the combination drug individually.

-

Combination Treatment: Treat cells with both drugs simultaneously over a range of concentrations. A constant-ratio (fixed-dose ratio) experimental design is often recommended.[29][33]

-

Viability Assay: After the treatment period (e.g., 72 hours), perform a cell viability assay (e.g., XTT) to measure the effect of each drug alone and in combination.

-

Data Analysis: Use specialized software (e.g., CompuSyn) to calculate the CI values for different effect levels (e.g., Fa = 0.5, 0.75, 0.9, representing 50%, 75%, and 90% inhibition).

-

Interpretation: A CI value consistently below 1 across multiple effect levels provides strong evidence of a synergistic interaction.

| Conclusion

This guide outlines a logical, multi-tiered strategy for the comprehensive MoA elucidation of novel this compound-based compounds. By systematically progressing from broad phenotypic effects to specific molecular target engagement and pathway modulation, researchers can build a robust, self-validating data package. This approach, grounded in the established pharmacology of the indazole scaffold, provides a clear and efficient path to understanding the therapeutic potential of new chemical entities and accelerates their journey from the laboratory to the clinic.

| References

-

CyQUANT XTT and MTT Assays for Cell Viability. (n.d.). Thermo Fisher Scientific. Retrieved from --INVALID-LINK--

-

Kinome Profiling Service. (n.d.). MtoZ Biolabs. Retrieved from --INVALID-LINK--

-

KinomePro - Functional Kinase Activity Profiling. (n.d.). Pamgene. Retrieved from --INVALID-LINK--

-

Activity-Based Kinase Selectivity and Profiling Services. (n.d.). AssayQuant. Retrieved from --INVALID-LINK--

-

Rehbein, M., et al. (2019). Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. Methods in Molecular Biology, 1888, 73-98. Retrieved from --INVALID-LINK--

-

Le, C. T. (2014). Experiment Designs for the Assessment of Drug Combination Synergism. Austin Biometrics and Biostatistics, 1(2), 6. Retrieved from --INVALID-LINK--

-

Tan, M., et al. (2014). Experimental Design for Multi-drug Combination Studies Using Signaling Networks. Statistical applications in genetics and molecular biology, 13(4), 459–471. Retrieved from --INVALID-LINK--

-

Biochemical Kinase Assays. (n.d.). Thermo Fisher Scientific. Retrieved from --INVALID-LINK--

-

Al-Sanea, M. M., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(23), e4561. Retrieved from --INVALID-LINK--

-

Tallarida, R. J. (2001). Efficient designs for studying synergistic drug combinations. Life sciences, 69(22), 2677–2686. Retrieved from --INVALID-LINK--

-

Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. Retrieved from --INVALID-LINK--

-

A Researcher's Guide to Confirming Small Molecule Target Engagement. (2025). BenchChem. Retrieved from --INVALID-LINK--

-

Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. (2025). BenchChem. Retrieved from --INVALID-LINK--

-

Yates, J. W., & Buckland, M. (2015). Experimental designs for detecting synergy and antagonism between two drugs in a pre-clinical study. Pharmaceutical statistics, 14(4), 311–320. Retrieved from --INVALID-LINK--

-

Chou, T. C. (2010). Theoretical Basis, Experimental Design, and Computerized Simulation of Synergism and Antagonism in Drug Combination Studies. Pharmacological reviews, 58(3), 621-681. Retrieved from --INVALID-LINK--

-

Cell Viability Assays. (2013). Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

-

Kinome Profiling. (2024). Oncolines B.V. Retrieved from --INVALID-LINK--

-

The Anticancer Activity of Indazole Compounds: A Mini Review. (2025). ResearchGate. Retrieved from --INVALID-LINK--

-

XTT Cell Viability Assay Kit. (n.d.). Biotium. Retrieved from --INVALID-LINK--

-

Martinez Molina, D., & Nordlund, P. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Current protocols in chemical biology, 6(3), 141–157. Retrieved from --INVALID-LINK--

-

Cell viability assays. (n.d.). Abcam. Retrieved from --INVALID-LINK--

-

Complete Guide to Choosing the Right Cell Viability Assay. (2024). AxisPharm. Retrieved from --INVALID-LINK--

-

Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay. (n.d.). Bio-Techne. Retrieved from --INVALID-LINK--

-

KinomeView Profiling. (n.d.). Cell Signaling Technology. Retrieved from --INVALID-LINK--

-

Cellular Target Engagement Assays for Small-Molecule Drug Discovery. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

-

Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Retrieved from --INVALID-LINK--

-

Application Notes and Protocols for Western Blot Analysis of Signaling Pathways Affected by AVE 0991. (2025). BenchChem. Retrieved from --INVALID-LINK--

-

Analysis of Signalling Pathways by Western Blotting and Immunoprecipitation. (2025). Springer Protocols. Retrieved from --INVALID-LINK--

-

Sharma, P., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC medicinal chemistry, 12(10), 1646–1677. Retrieved from --INVALID-LINK--

-

Target Engagement Assays in Early Drug Discovery. (2022). Journal of Medicinal Chemistry, 65(12), 8113–8134. Retrieved from --INVALID-LINK--

-

Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Methods in molecular biology, 1471, 105–124. Retrieved from --INVALID-LINK--

-

Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. Retrieved from --INVALID-LINK--

-

Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Pharmaceuticals, 16(5), 724. Retrieved from --INVALID-LINK--

-

Biochemical kinase assay to improve potency and selectivity. (2021). Domainex. Retrieved from --INVALID-LINK--

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances, 11(25), 15433–15446. Retrieved from --INVALID-LINK--

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances. Retrieved from --INVALID-LINK--

-

The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015). Annual Review of Biochemistry, 84, 145-169. Retrieved from --INVALID-LINK--

-

Dissect Signaling Pathways with Multiplex Western Blots. (n.d.). Thermo Fisher Scientific. Retrieved from --INVALID-LINK--

-

Western Blotting Protocol. (n.d.). Cell Signaling Technology. Retrieved from --INVALID-LINK--

-

Western blot protocol. (n.d.). Abcam. Retrieved from --INVALID-LINK--

References

- 1. researchgate.net [researchgate.net]

- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - TW [thermofisher.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. biotium.com [biotium.com]

- 7. Cell viability assays | Abcam [abcam.com]

- 8. Complete Guide to Choosing the Right Cell Viability Assay | AxisPharm [axispharm.com]

- 9. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]

- 10. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 11. KinomePro - Pamgene [pamgene.com]

- 12. assayquant.com [assayquant.com]

- 13. Kinome Profiling - Oncolines B.V. [oncolines.com]

- 14. domainex.co.uk [domainex.co.uk]

- 15. reactionbiology.com [reactionbiology.com]

- 16. reactionbiology.com [reactionbiology.com]

- 17. Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. bio-protocol.org [bio-protocol.org]

- 19. scispace.com [scispace.com]

- 20. benchchem.com [benchchem.com]

- 21. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. annualreviews.org [annualreviews.org]

- 23. Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay | Bio-Techne [bio-techne.com]

- 24. Analysis of Signalling Pathways by Western Blotting and Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]

- 25. benchchem.com [benchchem.com]

- 26. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - HK [thermofisher.com]

- 27. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 28. Western blot protocol | Abcam [abcam.com]

- 29. austinpublishinggroup.com [austinpublishinggroup.com]

- 30. Experimental Design for Multi-drug Combination Studies Using Signaling Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Efficient designs for studying synergistic drug combinations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Experimental designs for detecting synergy and antagonism between two drugs in a pre-clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

InChI key and SMILES for 6-Bromo-1-methyl-1H-indazole-3-carboxylic acid

An In-Depth Technical Guide to 6-Bromo-1-methyl-1H-indazole-3-carboxylic acid: A Core Scaffold in Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth examination of this compound, a heterocyclic building block of significant interest to researchers and drug development professionals. We will move beyond simple data recitation to explore the causality behind its synthetic routes and its strategic importance in medicinal chemistry, grounded in authoritative references.

Introduction: The Privileged Indazole Scaffold

The indazole ring system is a "privileged scaffold" in medicinal chemistry. This designation is reserved for molecular frameworks that can bind to multiple, unrelated biological targets, leading to a wide range of therapeutic applications.[1][2] Indazole derivatives are bioisosteres of indoles, featuring two adjacent nitrogen atoms that can form potent hydrogen bonds within the active sites of proteins, particularly kinases.[1] This capability has led to the development of several blockbuster kinase inhibitor drugs, including Axitinib and Pazopanib, validating the therapeutic potential of this heterocyclic core.[1]

This compound is a strategically functionalized derivative. The substituents are not arbitrary; they are placed to serve as versatile chemical handles:

-

The Carboxylic Acid at position 3: This group is a key anchor for forming amide bonds, a common strategy for linking the core scaffold to various fragments to explore the chemical space and optimize pharmacological properties.

-

The Bromine at position 6: This halogen atom provides a reactive site for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse aryl or alkyl groups to modulate potency, selectivity, and pharmacokinetic profiles.

-

The Methyl Group at position 1: N-methylation prevents the formation of tautomers and removes a hydrogen bond donor, which can be crucial for tuning binding affinity and improving cell permeability.

Core Compound Identifiers and Properties

Precise identification is critical for regulatory submission, procurement, and data integrity. The canonical identifiers and computed properties for this compound are summarized below.

| Identifier/Property | Value | Source |

| CAS Number | 1021859-29-9 | Alfa Chemistry[3] |

| Molecular Formula | C9H7BrN2O2 | Alfa Chemistry[3], ChemScene[4] |

| Molecular Weight | 255.07 g/mol | Alfa Chemistry[3], ChemScene[4] |

| InChI Key | OPJAPPYKVWTEQM-UHFFFAOYSA-N | Alfa Chemistry[3] |

| SMILES | CN1C2=C(C=CC(=C2)Br)C(=N1)C(=O)O | Alfa Chemistry[3] |

| Predicted Density | 1.79±0.1 g/cm³ | Echemi[5] |

| Predicted Boiling Point | 436.5±25.0 °C | Echemi[5] |

Synthetic Workflow: A Multi-Step Approach

The proposed pathway begins with the nitrosation of a substituted indole to form the indazole ring, followed by methylation and hydrolysis.

Protocol 1: Synthesis of this compound

Expertise & Rationale: This protocol employs a robust indazole formation method via indole nitrosation, which is effective for both electron-rich and electron-deficient indoles.[1] The choice of potassium carbonate (K2CO3) as the base for methylation is critical; it is strong enough to deprotonate the indazole nitrogen but mild enough to prevent side reactions. The final oxidation step is a standard transformation.

Step 1: Synthesis of 6-Bromo-1H-indazole-3-carboxaldehyde (from 6-Bromoindole) [1]

-

Suspend 6-bromoindole (1 equivalent) in glacial acetic acid.

-

Cool the mixture to 0-5°C using an ice bath. This is crucial to control the exothermicity of the nitrosation reaction and prevent degradation.

-

Slowly add a solution of sodium nitrite (NaNO2, 1.1 equivalents) in water dropwise, maintaining the internal temperature below 10°C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2 hours, then heat to 50°C for 3 hours to ensure complete conversion.

-

Monitor reaction progress via Thin Layer Chromatography (TLC).

-

Upon completion, pour the mixture into ice water and extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate (MgSO4), and concentrate under reduced pressure to yield the crude aldehyde. Purification can be achieved via column chromatography.

Step 2: Synthesis of 6-Bromo-1-methyl-1H-indazole-3-carboxaldehyde

-

Dissolve the crude 6-Bromo-1H-indazole-3-carboxaldehyde (1 equivalent) in anhydrous N,N-Dimethylformamide (DMF).

-

Add potassium carbonate (K2CO3, 2.0 equivalents) to the solution.

-

Add methyl iodide (MeI, 1.2 equivalents) dropwise.

-

Stir the reaction mixture at room temperature for 4-6 hours. The use of an anhydrous solvent is essential to prevent hydrolysis of the methyl iodide and ensure efficient alkylation.

-

Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction with water.

-

Extract the product with ethyl acetate. Wash the organic phase with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate to yield the N-methylated intermediate.

Step 3: Synthesis of this compound

-

Dissolve the 6-Bromo-1-methyl-1H-indazole-3-carboxaldehyde (1 equivalent) in a mixture of acetone and water.

-

Add a strong oxidizing agent, such as potassium permanganate (KMnO4) or Oxone®, in portions while monitoring the temperature.

-

Stir the reaction until the aldehyde is fully consumed (as determined by TLC).

-

Quench the reaction with a reducing agent (e.g., sodium bisulfite) if KMnO4 was used.

-

Acidify the mixture with hydrochloric acid (HCl) to a pH of ~2. This protonates the carboxylate, causing the desired carboxylic acid to precipitate.

-

Filter the resulting solid, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to afford the final product.

Application in Drug Discovery: A Kinase Inhibitor Scaffold

The primary application of this molecule is as an intermediate for the synthesis of kinase inhibitors. Kinases are enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of cancer. The indazole scaffold is adept at fitting into the ATP-binding pocket of many kinases.

The carboxylic acid on our title compound is the ideal attachment point for building out the rest of the inhibitor. In a typical drug discovery workflow, this acid would be "activated" and then coupled with a library of different amines to create a series of amide derivatives.

Protocol 2: General Amide Coupling for Library Synthesis

-

In an inert atmosphere, dissolve this compound (1 equivalent) in an anhydrous aprotic solvent (e.g., DMF).

-

Add a peptide coupling agent, such as HOBT (1.2 equivalents) and EDC·HCl (1.2 equivalents), followed by a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (3 equivalents).

-

Stir the mixture at room temperature for 15-30 minutes to form the activated ester intermediate. This step is critical for efficient amide bond formation.

-

Add the desired primary or secondary amine (1.1 equivalents) to the reaction mixture.

-

Continue stirring at room temperature for 4-12 hours.

-

The resulting library of amide compounds can then be purified and screened for biological activity against the kinase panel of interest.

This modular approach allows for the rapid generation of diverse chemical entities, accelerating the hit-to-lead optimization process in modern drug development.

References

- 1. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. chemscene.com [chemscene.com]

- 5. echemi.com [echemi.com]

- 6. METHYL 6-BROMO-1H-INDAZOLE-3-CARBOXYLATE | 885278-42-2 [chemicalbook.com]

Methodological & Application

The Strategic Utility of 6-Bromo-1-methyl-1H-indazole-3-carboxylic acid in Modern Drug Discovery

Introduction: The Privileged Indazole Scaffold

The 1H-indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its ability to bind to a wide range of biological targets with high affinity. Its structural resemblance to purine enables it to function as an effective ATP-competitive inhibitor, making it a highly sought-after core for the development of kinase inhibitors. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Consequently, the indazole framework is at the heart of several clinically successful anti-cancer drugs, including Niraparib and Pazopanib.